4-(4-Methoxybenzoyl)furan-2-sulfonic acid
Description
Significance of Furan (B31954) Scaffolds in Modern Chemical Research
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of many biologically active molecules. orientjchem.org Its presence is noted in numerous natural products and synthetic compounds, where it contributes to a wide spectrum of pharmacological activities. orientjchem.orgijabbr.com The versatility of the furan scaffold stems from its electron-rich nature and aromaticity, which allow for various chemical modifications and interactions with biological targets. ijabbr.com
Furan derivatives have demonstrated a remarkable range of therapeutic effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.lywisdomlib.org This wide array of bioactivities has made the furan nucleus a privileged scaffold in medicinal chemistry, prompting continuous research into new derivatives with enhanced efficacy and selectivity. orientjchem.orgwisdomlib.org The furan ring's ability to act as a stable framework for positioning other functional groups is crucial to its role in drug design. orientjchem.org
Table 1: Selected Pharmacological Activities of Furan Derivatives
| Activity | Description |
|---|---|
| Antimicrobial | Includes antibacterial, antifungal, and antiviral effects, targeting a wide range of pathogens. ijabbr.comutripoli.edu.ly |
| Anti-inflammatory | The ability to reduce inflammation, making them potential treatments for various inflammatory conditions. ijabbr.com |
| Anticancer | Shows promise in inhibiting the growth of cancer cells. utripoli.edu.ly |
| Analgesic | Provides pain-relieving effects. ijabbr.com |
| Cardiovascular | Exhibits effects on the cardiovascular system, suggesting potential therapeutic applications. utripoli.edu.ly |
Role of Sulfonic Acid Moieties in Organic Chemistry and Medicinal Science
The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts unique properties to organic molecules. fiveable.mewikipedia.org In organic chemistry, sulfonic acids are widely used as strong acid catalysts in reactions such as esterification and alkylation due to their high acidity and stability. fiveable.mewikipedia.orgpatsnap.com Their non-oxidizing nature makes them a safer alternative to other strong acids in many synthetic processes. capitalresin.com
In medicinal science, the introduction of a sulfonic acid moiety can dramatically alter a compound's pharmacokinetic profile. britannica.combyjus.com Its high polarity significantly increases water solubility, which can be advantageous for drug formulation and delivery. britannica.com Aromatic sulfonic acids are key intermediates in the synthesis of sulfonamide drugs ("sulfa drugs"), a class of antibacterials. capitalresin.combritannica.com Furthermore, the sulfonic acid group is a key component in ion-exchange resins used for purification processes and in the development of prodrugs designed for better absorption. patsnap.comacs.org
Table 2: Applications of the Sulfonic Acid Group
| Application Area | Specific Use |
|---|---|
| Catalysis | Used as strong acid catalysts in organic synthesis. wikipedia.orgpatsnap.com |
| Pharmaceuticals | A key component of sulfa drugs and used to improve the solubility of other active pharmaceutical ingredients. capitalresin.combritannica.com |
| Detergents | Forms the basis for many synthetic detergents. britannica.com |
| Dyes | Used in the manufacture of water-soluble dyes. britannica.com |
| Ion-Exchange Resins | Employed in water softening and purification. patsnap.com |
Overview of Benzoyl and Methoxybenzoyl Substituents in Bioactive Molecules
The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is a common structural motif in a vast number of bioactive molecules and natural products. wikipedia.orgnih.gov Its presence can influence a molecule's steric and electronic properties, which in turn affects its binding affinity to biological targets. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.
The addition of a methoxy (B1213986) group (-OCH₃) to the benzoyl ring, forming a methoxybenzoyl substituent, further modifies these properties. The methoxy group is an electron-donating group, which can alter the reactivity and electronic distribution of the aromatic ring. It can also participate in hydrogen bonding and influence the molecule's lipophilicity, thereby affecting its ability to cross cell membranes. The position of the methoxy group on the benzene ring is critical; in the case of a 4-methoxybenzoyl (or p-anisoyl) group, it is located at the para position, maximizing its electronic influence on the ring. chemsynthesis.com This substituent is found in various pharmacologically active compounds, contributing to their biological profiles. sciencedaily.com
Rationale for Investigating 4-(4-Methoxybenzoyl)furan-2-sulfonic Acid
The rationale for the synthesis and investigation of this compound stems from the potential for synergistic or novel properties arising from the combination of its three key structural components. The molecule integrates the biologically relevant furan scaffold with the strongly acidic and water-solubilizing sulfonic acid group, and the electronically significant methoxybenzoyl moiety.
The furan core provides a proven platform for biological activity. ijabbr.com The attachment of a sulfonic acid group at the 2-position is expected to confer high water solubility, a desirable property for potential pharmaceutical agents, and introduces a strong acidic center. britannica.com The 4-(4-methoxybenzoyl) group at the 4-position introduces a rigid, aromatic substituent with a ketone linker and an electron-donating methoxy group. This part of the molecule could be crucial for specific interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Therefore, the investigation of this specific compound is driven by the hypothesis that the unique arrangement of these functional groups could lead to novel chemical reactivity or specific biological activities, potentially in areas where furan derivatives are already known to be active, such as antimicrobial or anti-inflammatory applications. ijabbr.comutripoli.edu.ly The structure represents a deliberate molecular design aimed at exploring the chemical space at the intersection of these important chemical motifs.
Compound Data
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₆S | chemsynthesis.comnih.gov |
| Molecular Weight | 282.27 g/mol | chemsynthesis.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 4-p-anisoylfuran-2-sulfonic acid, 4-(4-methoxy-benzoyl)-furan-2-sulfonic acid | chemsynthesis.comnih.gov |
| Synthesis Reference | Journal of Heterocyclic Chemistry, 26, p. 1793, 1989 | chemsynthesis.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H10O6S |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)furan-2-sulfonic acid |
InChI |
InChI=1S/C12H10O6S/c1-17-10-4-2-8(3-5-10)12(13)9-6-11(18-7-9)19(14,15)16/h2-7H,1H3,(H,14,15,16) |
InChI Key |
YYQRPGCNTYZGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-(4-Methoxybenzoyl)furan-2-sulfonic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. researchgate.net
The primary retrosynthetic disconnections for this compound involve the carbon-sulfur (C-S) bond of the sulfonic acid and the carbon-carbon (C-C) bond of the ketone.
Disconnection 1: C-S Bond (Sulfonation) : The most logical first disconnection is the bond between the furan (B31954) ring and the sulfonic acid group. This identifies 3-(4-methoxybenzoyl)furan as the key immediate precursor. This approach assumes a late-stage sulfonation step.
Disconnection 2: C-C Bond (Acylation) : Further deconstruction of the 3-(4-methoxybenzoyl)furan precursor involves cleaving the bond between the furan ring and the carbonyl carbon. This leads to a 3-substituted furan synthon and a 4-methoxybenzoyl synthon (e.g., 4-methoxybenzoyl chloride or 4-methoxyphenylnitrile). The furan precursor would need to be activated for this C-C bond formation, suggesting starting materials like 3-bromofuran or furan-3-boronic acid .
This analysis suggests that a plausible forward synthesis would involve creating 3-(4-methoxybenzoyl)furan from a 3-substituted furan and then performing a regioselective sulfonation at the 2-position.
The order of introducing the two substituents onto the furan ring is critical. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C2 position.
Acylation followed by Sulfonation : Introducing the electron-withdrawing 4-methoxybenzoyl group at the 3-position first would deactivate the furan ring. While this deactivation makes subsequent electrophilic substitution more challenging, the existing acyl group can act as a directing group. Research on analogous compounds shows that electrophilic substitution on a furan ring with an electron-withdrawing group at C3 predominantly directs the incoming electrophile to the C2 position. sci-hub.se This makes this sequence the most strategically sound approach.
Sulfonation followed by Acylation : If the sulfonic acid group were introduced first (e.g., starting with furan-2-sulfonic acid), the strong deactivating nature of the SO₃H group would make a subsequent Friedel-Crafts acylation extremely difficult, if not impossible, under standard conditions. Therefore, this route is considered less viable.
Classical and Modern Synthetic Routes
Building on the retrosynthetic strategy, several synthetic methods can be employed.
Furan itself can be sulfonated at the 2-position using reagents like a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.comyoutube.com However, for the synthesis of this compound, the substrate is the less reactive 3-(4-methoxybenzoyl)furan. Milder conditions are necessary to achieve sulfonation without causing decomposition, a common issue with acid-sensitive furans. sci-hub.se
A reported method for the sulfonation of 3-aroylthiophenes and furans utilizes a mixture of concentrated sulfuric acid and acetic anhydride. sci-hub.seresearchgate.net This process has been shown to provide the desired 4-aroyl-2-sulfonic acids with high chemical yield and excellent regioselectivity for the C2 position of the heterocyclic ring. sci-hub.se
| Reagent | Substrate | Typical Conditions | Outcome |
|---|---|---|---|
| Sulfur Trioxide-Pyridine Complex | Furan | Room Temperature | Furan-2-sulfonic acid pharmaguideline.comyoutube.com |
| Conc. Sulfuric Acid / Acetic Anhydride | 3-Aroylfuran | Room Temperature | 4-Aroylfuran-2-sulfonic acid sci-hub.seresearchgate.net |
The introduction of the 4-methoxybenzoyl group at the 3-position of the furan ring is not achievable through a direct Friedel-Crafts acylation of furan. Classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride often lead to polymerization of the acid-sensitive furan ring. stackexchange.comstackexchange.com Even with milder catalysts like boron trifluoride, acylation of furan occurs preferentially at the 2-position. stackexchange.comgoogle.comresearchgate.net
A more effective route to synthesize the key intermediate, 3-(4-methoxybenzoyl)furan, starts with 3-bromofuran. The synthesis proceeds via lithiation of 3-bromofuran at low temperatures, followed by reaction with an appropriate electrophile like 4-methoxybenzonitrile. Subsequent acidic hydrolysis of the resulting imine intermediate yields the desired 3-aroyl furan ketone. sci-hub.se
Synthetic Scheme based on 3-Bromofuran:
Lithiation : 3-Bromofuran is treated with n-butyllithium (n-BuLi) in diethyl ether at -78°C to form 3-furyllithium.
Nucleophilic Addition : The 3-furyllithium reacts with 4-methoxybenzonitrile.
Hydrolysis : The intermediate imine is hydrolyzed with an aqueous acid to yield 3-(4-methoxybenzoyl)furan. sci-hub.se
Modern synthetic chemistry offers powerful alternatives for forming the C-C bond between the furan ring and the benzoyl group, primarily through palladium-catalyzed cross-coupling reactions. These methods provide high yields and functional group tolerance.
A potential route could involve a Suzuki coupling reaction between a furan-3-boronic acid derivative and 4-methoxybenzoyl chloride, or more commonly, between 3-bromofuran and a suitable 4-methoxyphenyl (B3050149) organometallic reagent. thieme-connect.com For instance, reacting 3-bromofuran with 4-methoxyphenylboronic acid in the presence of a palladium catalyst would form 3-(4-methoxyphenyl)furan, which would then require a separate oxidation step to install the carbonyl group. A more direct approach, such as a Stille coupling or a carbonylative coupling, could also be envisioned to construct the ketone functionality directly.
| Reaction Type | Furan Substrate | Coupling Partner | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | 3-Bromofuran | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Base thieme-connect.com |
| Stille Coupling | 3-Bromofuran | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ |
| Heck Reaction | 3-Iodofuran | 4-Methoxystyrene | Pd(OAc)₂ / Ligand |
These palladium-catalyzed methods offer a versatile toolkit for the synthesis of the 3-aroylfuran intermediate, which is the crucial precursor for the final sulfonation step to yield this compound.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the sensitivity of the furan ring to acidic conditions.
The choice of solvent can significantly influence the outcome of both the acylation and sulfonation steps. For the Friedel-Crafts acylation of furan derivatives, solvents of varying polarity are employed. Non-polar solvents like dichloromethane are often used, but the reaction temperature must be carefully controlled to prevent polymerization of the furan ring.
For the sulfonation of aromatic compounds, the reaction temperature is a critical parameter. Higher temperatures can lead to desulfonation or the formation of undesired byproducts. mdpi.com The sulfonation of 2-acylfurans, precursors to the target molecule, would likely require mild temperatures to preserve the furan structure. The table below illustrates the hypothetical effect of solvent and temperature on the yield of a model sulfonation reaction.
| Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|
| Dichloromethane | 0 | 75 |
| Dichloromethane | 25 | 60 |
| Nitrobenzene | 25 | 80 |
| Nitrobenzene | 50 | 70 |
| None (Neat) | 25 | 65 |
The regioselectivity of the sulfonation step is paramount in the synthesis of this compound. The directing effects of the acyl group at the 4-position will influence the position of the incoming sulfonic acid group. Catalysts can play a crucial role in enhancing this selectivity. While traditional sulfonation often uses strong acids like sulfuric acid or oleum, modern approaches explore the use of milder and more selective catalysts. nih.gov
For the Friedel-Crafts acylation step, Lewis acids such as aluminum chloride or boron trifluoride are common catalysts. However, for the sensitive furan ring, milder catalysts are often preferred to minimize side reactions. The development of solid acid catalysts, such as zeolites or sulfated zirconia, is an active area of research for Friedel-Crafts reactions, offering potential for improved selectivity and easier separation. The table below shows a hypothetical comparison of different catalysts for the acylation step.
| Catalyst | Hypothetical Yield of 2-Acylfuran (%) | Selectivity (2- vs 3-acylation) |
|---|---|---|
| AlCl₃ | 50 | 90:10 |
| BF₃·OEt₂ | 70 | 95:5 |
| Zeolite H-BEA | 85 | 98:2 |
| Sc(OTf)₃ | 88 | 99:1 |
The isolation and purification of this compound can be challenging due to its high polarity and solubility in aqueous media. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual acids from the synthesis.
A typical purification protocol may involve the following steps:
Quenching and Neutralization: The reaction mixture is often quenched with a base to neutralize any remaining strong acids.
Extraction: The product, being a sulfonic acid, will likely remain in the aqueous phase during extraction with organic solvents, which can help remove non-polar impurities.
Precipitation/Crystallization: The sulfonic acid can sometimes be precipitated from the aqueous solution by the addition of a common ion or by changing the pH. Recrystallization from a suitable solvent system can further enhance purity. google.com
Chromatography: For highly pure samples, chromatographic techniques such as ion-exchange chromatography or reversed-phase chromatography may be necessary.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.
Conducting reactions in the absence of volatile organic solvents is a key aspect of green chemistry. rsc.orgresearchgate.netresearchgate.net Solvent-free, or neat, reactions can lead to higher reaction rates and simplified work-up procedures. For the sulfonation of aromatic compounds, solvent-free methods using solid-supported catalysts or microwave irradiation have been developed. researchgate.netrsc.orgproquest.com
The use of water as a solvent is another green alternative. mdpi.com While Friedel-Crafts acylations are typically carried out under anhydrous conditions, certain water-tolerant Lewis acids have been developed. Aqueous sulfonation is also possible, particularly with the use of water-stable sulfonating agents. The development of a fully aqueous or solvent-free synthesis of this compound would represent a significant advancement in the sustainable production of this compound. Recent research has also explored the use of ultrasound to assist in the sulfonation of aromatic compounds, which can lead to faster reaction times and improved selectivity under milder conditions. nih.govresearchgate.net
Microwave-Assisted and Ultrasound-Promoted Syntheses
The application of microwave irradiation and ultrasound energy in organic synthesis represents a significant advancement over conventional heating methods. These techniques are recognized for their ability to dramatically reduce reaction times, increase product yields, and improve selectivity. researchgate.netnih.gov
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwave energy. This localized heating can lead to reaction rates that are orders of magnitude faster than those achieved with traditional oil baths or heating mantles. researchgate.net While specific literature detailing the microwave-assisted sulfonation of 3-(4-methoxybenzoyl)furan to yield this compound is not prevalent, the principles of this technology can be applied to the known conventional method. The established synthesis involves treating the parent 3-aroyl furan with sulfuric acid in acetic anhydride. sci-hub.se
A hypothetical microwave-assisted adaptation of this process would likely involve exposing the reaction mixture to controlled microwave irradiation. This could potentially shorten the reaction duration from several hours to mere minutes and allow for milder reaction conditions. The use of microwave irradiation in the synthesis of other furan-annulated heterocycles has demonstrated high yields in as little as three minutes. The general conditions for such reactions often involve a sealed vessel and a controlled power output to maintain the desired temperature and pressure.
Ultrasound-Promoted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in mass transfer and reaction rates. Ultrasound has been successfully employed in the synthesis of a variety of heterocyclic compounds, including furan and sulfone derivatives, often resulting in improved yields and shorter reaction times under ambient temperature conditions. nih.govscielo.org.zasemanticscholar.org
In the context of synthesizing this compound, applying ultrasonic irradiation to the mixture of 3-(4-methoxybenzoyl)furan and the sulfonating agent could enhance the reaction kinetics. The intense mixing and energy provided by cavitation could overcome activation energy barriers more efficiently than conventional stirring, potentially leading to a faster and more complete conversion to the desired sulfonic acid. This green chemistry approach often allows for reactions to be carried out under less harsh conditions, minimizing the formation of byproducts. scielo.org.za
Table 1: Comparison of Conventional and Potential Advanced Synthesis Conditions
| Parameter | Conventional Method | Hypothetical Microwave-Assisted | Hypothetical Ultrasound-Promoted |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | Ultrasonic Bath / Probe |
| Reaction Time | Several hours | Minutes | < 1 hour |
| Temperature | Room temperature to elevated | Controlled (e.g., 100-130°C) | Ambient to slightly elevated |
| Pressure | Atmospheric | Elevated (sealed vessel) | Atmospheric |
| Key Advantage | Established procedure | Drastic reduction in time | Energy efficiency, mild conditions |
Use of Recyclable Catalytic Systems
The principles of green chemistry encourage the replacement of corrosive and non-recyclable reagents, such as concentrated sulfuric acid, with more sustainable alternatives. In the field of acid catalysis, a significant development is the creation of solid acid catalysts that can be easily recovered and reused, minimizing waste and environmental impact. nih.govbeilstein-journals.orgacs.org
While the traditional synthesis of this compound employs sulfuric acid in acetic anhydride, a more sustainable approach would involve a heterogeneous solid acid catalyst. sci-hub.se Various materials have been functionalized with sulfonic acid groups to act as robust, recyclable catalysts. These include:
Silica-Supported Sulfonic Acids: These materials are prepared by grafting sulfonic acid-containing organic groups onto a silica support. They are valued for their high thermal and chemical stability, large surface area, and straightforward recovery. beilstein-journals.orgacs.org
Sulfonic Acid-Functionalized Mesoporous Silica: These catalysts offer a highly ordered pore structure and a large surface area, which can enhance catalytic activity and selectivity. They have proven to be highly sustainable and economical in reactions such as Friedel-Crafts alkylations. nih.govacs.org
Functionalized Metal-Organic Frameworks (MOFs): MOFs like MIL-101 can be functionalized with sulfonic acid groups. These catalysts exhibit high acid loading and excellent stability, allowing them to be reused multiple times without a significant loss of activity in reactions like esterification. rsc.org
Sulfonated Zirconia and Titania: These solid superacids are highly efficient and reusable catalysts for various multicomponent reactions to produce heterocyclic compounds. mdpi.com
The application of such a recyclable catalyst for the sulfonation of 3-(4-methoxybenzoyl)furan would involve stirring the substrate with the solid catalyst in a suitable solvent. After the reaction is complete, the catalyst can be simply filtered off, washed, dried, and reused in subsequent batches. This approach not only aligns with green chemistry principles but also simplifies the product work-up, as it eliminates the need to neutralize and remove a strong mineral acid from the reaction mixture. The robustness of these catalysts is a key feature, with many systems demonstrating consistent performance over five to eight cycles. nih.govrsc.org
Table 2: Overview of Potential Recyclable Solid Acid Catalysts
| Catalyst Type | Support Material | Key Features | Potential Application |
| Silica-Bonded S-Sulfonic Acid | Silica (SiO₂) | High stability, easy preparation, water-tolerant. beilstein-journals.org | Replacement for H₂SO₄ in furan sulfonation. |
| Sulfonic Acid-Functionalized MSN | Mesoporous Silica | High surface area, ordered pores, excellent recyclability. nih.govacs.org | Selective sulfonation of 3-aroyl furans. |
| S-MIL-101 | MIL-101 (MOF) | High acid loading, true heterogeneity, stable to leaching. rsc.org | Heterogeneous catalysis for furan functionalization. |
| Nano-ZrO₂/TiO₂ Supported SO₃H | Zirconia / Titania | High efficiency, reusability in multicomponent reactions. mdpi.com | Solvent-free or green solvent sulfonation reactions. |
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a complete picture of the molecular structure of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid can be assembled.
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the furan (B31954) and methoxybenzoyl moieties, as well as the methyl protons of the methoxy (B1213986) group. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating nature of the substituents.
The protons on the furan ring are expected to appear as doublets due to coupling with each other. The protons on the 4-methoxyphenyl (B3050149) ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy group will present as a sharp singlet.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan-H3 | 7.20 - 7.40 | d | 3.5 - 4.0 |
| Furan-H5 | 7.80 - 8.00 | d | 3.5 - 4.0 |
| Benzoyl-H2', H6' | 7.90 - 8.10 | d | 8.5 - 9.0 |
| Benzoyl-H3', H5' | 6.90 - 7.10 | d | 8.5 - 9.0 |
| Methoxy (-OCH₃) | 3.80 - 3.90 | s | N/A |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is expected to have the most downfield chemical shift. The carbon atoms of the furan and benzene rings will appear in the aromatic region, with their specific shifts influenced by the attached functional groups.
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 185 - 195 |
| Methoxy-C (C-O) | 160 - 165 |
| Furan-C2 (C-S) | 145 - 150 |
| Furan-C5 | 140 - 145 |
| Benzoyl-C1' | 130 - 135 |
| Furan-C4 (C-C=O) | 125 - 130 |
| Benzoyl-C2', C6' | 130 - 135 |
| Benzoyl-C3', C5' | 113 - 118 |
| Furan-C3 | 115 - 120 |
| Methoxy (-OCH₃) | 55 - 60 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the two furan protons, and between the ortho-protons on the methoxybenzoyl ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the benzoyl protons and the carbonyl carbon, and between the furan protons and the carbons of the benzoyl group, confirming the connection between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. NOESY correlations might be observed between the protons of the methoxy group and the adjacent aromatic protons on the benzoyl ring.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. emerypharma.comacanthusresearch.com By using a certified internal standard with a known concentration, the absolute purity of this compound can be calculated from the integral ratios of the analyte and standard signals in the ¹H NMR spectrum. acs.orgnih.gov
For reaction monitoring, for instance, in the synthesis of this compound, qNMR can be used to track the consumption of reactants and the formation of the product over time. nih.govrptu.de This is achieved by periodically acquiring ¹H NMR spectra of the reaction mixture and integrating key signals corresponding to the starting materials and the desired product.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. up.ac.za The resulting spectra serve as a molecular "fingerprint" and can be used to identify the presence of specific functional groups.
The main difference between these two techniques is that IR active vibrations cause a change in the dipole moment of the molecule, whereas a vibration is Raman active if it changes the molecular polarizability. up.ac.za
The furan ring has several characteristic vibrational modes. The C-H stretching vibrations of the furan ring are typically observed in the region of 3100-3150 cm⁻¹. elixirpublishers.com The C=C stretching vibrations usually appear in the 1500-1600 cm⁻¹ region. The ring breathing and other deformation modes of the furan ring are expected at lower wavenumbers. globalresearchonline.net
Predicted IR and Raman Data for Functional Groups:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Sulfonic Acid) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ketone) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1580 - 1610 |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1340 - 1350 |
| C-O-C (Ether) | Asymmetric Stretching | 1240 - 1280 |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1165 |
| C-O-C (Ether) | Symmetric Stretching | 1020 - 1050 |
| S-O (Sulfonic Acid) | Stretching | 1030 - 1040 |
Note: Predicted values are based on characteristic group frequencies and data from similar compounds. libretexts.orgresearchgate.net
The spectrum would also show characteristic bands for the methoxy group, including C-H stretching and bending modes, and the sulfonic acid group, with its prominent S=O and S-O stretching vibrations. actachemscand.orgasianpubs.org The strong carbonyl (C=O) stretching band from the benzoyl group would be a key feature in the IR spectrum.
Identification of Sulfonic Acid and Carbonyl Group Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the sulfonic acid and carbonyl moieties.
The sulfonic acid group (-SO₃H) gives rise to several distinct bands. The S=O asymmetric and symmetric stretching vibrations are particularly prominent. For aromatic sulfonic acids, these bands are typically observed in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. asianpubs.org The stretching vibration of the S-O single bond is expected near 900 cm⁻¹, while the O-H stretch of the sulfonic acid group would appear as a broad band in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretching frequencies. asianpubs.org
The carbonyl group (C=O) of the benzoyl moiety produces a strong absorption band. In aromatic ketones, the C=O stretching vibration typically appears in the region of 1685-1665 cm⁻¹. The conjugation with both the furan and benzene rings is expected to shift this frequency to the lower end of the range.
The presence of the furan ring would be indicated by C-H stretching vibrations above 3100 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and characteristic ring breathing and deformation vibrations at lower wavenumbers. globalresearchonline.netudayton.edu The 4-methoxyphenyl group would show aromatic C-H stretches, C=C ring stretches, and strong C-O stretching bands for the ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
A summary of the expected characteristic IR absorption frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonic Acid | O-H stretch | 2800-3200 (broad) |
| S=O asymmetric stretch | 1340-1350 | |
| S=O symmetric stretch | 1150-1160 | |
| S-O stretch | ~900 | |
| Carbonyl | C=O stretch | 1665-1685 |
| Aromatic Rings | C-H stretch | 3000-3100 |
| C=C stretch | 1450-1600 | |
| Ether | C-O-C asymmetric stretch | ~1250 |
Conformational Analysis using Vibrational Spectroscopy
The molecule this compound possesses rotational freedom around the single bonds connecting the furan ring to the carbonyl group and the carbonyl group to the phenyl ring. This can lead to the existence of different spatial arrangements, or conformers. Vibrational spectroscopy, coupled with computational methods, is a key technique for analyzing these conformational preferences. nih.gov
Studies on similar furan carbonyl derivatives have shown that two planar conformers, often referred to as O-cis and O-trans, can exist in equilibrium. sci-hub.st These conformers are defined by the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen. The energy barrier between these conformers is typically low, allowing for their co-existence at room temperature. The relative populations of these conformers can be influenced by factors such as steric hindrance, intramolecular interactions, and solvent polarity. nih.govfrontiersin.org
In the case of this compound, the bulky sulfonic acid group at the adjacent position on the furan ring could introduce significant steric interactions, potentially favoring one conformer over the other. Low-temperature IR spectroscopy could potentially resolve the distinct carbonyl stretching frequencies of the different conformers, providing insight into their relative stabilities and the thermodynamics of their interconversion.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from the conjugated π-electron system that extends across the methoxyphenyl, carbonyl, and furan moieties.
Absorption Maxima and Molar Extinction Coefficient Determination
The primary electronic transitions expected are π→π* and n→π*.
π→π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the molecule will likely result in strong absorption bands in the UV region, potentially extending into the visible range. For comparison, compounds with a 4-methoxybenzoyl group often exhibit strong absorptions. For instance, 4-((4-methoxybenzyl)amino)benzoic acid shows an absorption maximum (λmax) at 305 nm. acs.org
n→π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This absorption band is expected to appear at a longer wavelength than the main π→π* bands and may sometimes be obscured by them.
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, would need to be determined experimentally using the Beer-Lambert law. This would require measuring the absorbance of a series of solutions of known concentrations.
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π→π | Conjugated aromatic system | 250-350 |
| n→π | Carbonyl group | 300-400 |
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. acs.org
For this compound, which is a polar molecule with a significant dipole moment, solvatochromic effects are expected.
π→π transitions:* The excited state for these transitions is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength, a phenomenon known as a bathochromic or red shift. acs.orgnih.gov
n→π transitions:* In contrast, the ground state of the carbonyl group is stabilized by hydrogen bonding with protic solvents. This stabilization is often greater than that of the excited state. Consequently, increasing the polarity of a protic solvent increases the energy gap for the n→π* transition, causing a shift to a shorter wavelength (a hypsochromic or blue shift). researchgate.netrsc.org
Observing these shifts by recording the UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water) can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound, the molecular formula is C₁₂H₁₀O₆S. The exact mass can be calculated by summing the precise masses of its constituent atoms. This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the molecular formula with high confidence. The ability of HRMS to resolve compounds with very similar nominal masses is a key advantage in complex mixture analysis.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀O₆S | - |
| Calculated Exact Mass | 282.01981 Da | PubChem |
Fragmentation Pathways and Structural Insights from MS/MS
Upon electrospray ionization in positive ion mode, the molecule is expected to protonate, likely at the carbonyl oxygen, which is a common protonation site for aroyl-containing compounds. researchgate.net The resulting molecular ion [M+H]⁺ would then undergo fragmentation upon collision with an inert gas.
Key predicted fragmentation pathways include:
Alpha-Cleavage: A primary fragmentation event is the cleavage of the bond between the furan ring and the carbonyl group. This can lead to the formation of a stable 4-methoxybenzoyl acylium ion. A competing pathway could involve the cleavage of the C-S bond, leading to the loss of the sulfonic acid group.
Loss of Neutral Molecules: Subsequent fragmentation of the primary product ions would likely involve the loss of small, stable neutral molecules. For instance, the 4-methoxybenzoyl cation could lose a molecule of carbon monoxide (CO). nih.gov
Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, although this may be less favored than the cleavage of the more labile bonds in the substituent groups.
A plausible fragmentation scheme is outlined below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
| 283.02 [M+H]⁺ | 135.04 | C₅H₃O₅S | 4-Methoxybenzoyl cation |
| 283.02 [M+H]⁺ | 202.03 | SO₃ | [M+H-SO₃]⁺ |
| 135.04 | 107.05 | CO | 4-Methoxyphenyl cation |
| 135.04 | 92.05 | CH₃CO | Phenyl cation |
Note: The m/z values are predicted based on the elemental composition of the proposed fragments.
X-ray Crystallography for Solid-State Structure
X-ray crystallography offers an unparalleled method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics based on crystallographic studies of analogous molecules.
Predicted key molecular parameters are summarized in the table below:
| Parameter | Predicted Value Range | Comments |
| C=O Bond Length | 1.20 - 1.24 Å | Typical for a ketone. |
| C-S Bond Length | 1.75 - 1.80 Å | Standard for a sulfonic acid attached to an aromatic ring. |
| S-O Bond Lengths | 1.42 - 1.48 Å | Characteristic of a sulfonic acid group. |
| Dihedral Angle (Furan-Benzene) | Variable | Dependent on crystal packing forces. |
The crystal packing of this compound will be dominated by strong intermolecular hydrogen bonds involving the sulfonic acid group. The hydroxyl proton of the sulfonic acid is a strong hydrogen bond donor, while the sulfonyl oxygens and the carbonyl oxygen are effective hydrogen bond acceptors. This is a common feature in the crystal structures of sulfonic acids and amides. nih.gov
It is highly probable that the sulfonic acid groups will form dimeric or catemeric hydrogen-bonded motifs. For instance, R²₂(8) graph set dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, are a common supramolecular synthon in carboxylic acids and could be anticipated here.
Beyond hydrogen bonding, other intermolecular interactions are expected to play a role in the crystal packing:
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H donors and the sulfonyl or carbonyl oxygen acceptors, are also likely to be present, further stabilizing the three-dimensional crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. This compound possesses several rotatable bonds, including the furan-carbonyl bond and the furan-sulfonic acid bond. Different rotational isomers (conformers) could potentially lead to different crystal packing arrangements and, consequently, different polymorphs.
The formation of different polymorphs can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. Each polymorph would exhibit a unique set of physicochemical properties, including melting point, solubility, and stability. The identification and characterization of potential polymorphs would be crucial for understanding the solid-state behavior of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of "4-(4-Methoxybenzoyl)furan-2-sulfonic acid". These calculations, based on the principles of quantum mechanics, offer a detailed description of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). nih.govresearchgate.netresearchgate.net This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electronic structure, including the distribution of electron density, can also be meticulously mapped, providing a foundation for understanding the molecule's chemical behavior. researchgate.net
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For "this compound," analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions. researchgate.net
| Parameter | Conceptual Value (eV) | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | - | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the furan (B31954) oxygen, indicating these as sites for electrophilic interaction. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure. nih.gov For "this compound," DFT calculations would provide theoretical spectra that aid in the interpretation of experimental spectroscopic results, ensuring the correct structural assignment. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Information Gained |
|---|---|---|
| NMR | Chemical Shifts (ppm) | Electronic environment of nuclei (1H, 13C) |
| IR | Vibrational Frequencies (cm-1) | Functional groups present |
| UV-Vis | Absorption Wavelengths (nm) | Electronic transitions |
Note: Specific predicted values are not available and are subject to computational investigation.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com This method is particularly relevant if "this compound" is being investigated for potential biological activity. The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net Such studies could identify potential protein targets for "this compound" and guide the design of more potent analogs. researchgate.net
Binding Affinity Prediction and Interaction Mode Analysis
In a typical computational study, researchers would predict the binding affinity of this compound to a specific biological target, such as a protein receptor or enzyme. This would involve molecular docking simulations to predict the most favorable binding pose and to calculate a theoretical binding energy, often expressed in kcal/mol. The analysis would also detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the compound within the binding site.
Hypothetical Binding Affinity Data for this compound with a Target Protein
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein X | -8.5 | Arg122, Phe256, Tyr301 |
| Protein Y | -7.2 | Val89, Leu145, Ser203 |
Hypothetical Interaction Mode Analysis
| Interaction Type | Interacting Group on Compound | Interacting Residue on Protein |
| Hydrogen Bond | Sulfonic acid group | Arg122 |
| Pi-Stacking | Methoxybenzoyl group | Phe256 |
| Hydrophobic | Furan ring | Val89 |
Conformational Changes Upon Binding
Computational studies would also investigate whether the binding of this compound induces conformational changes in the target protein, or if the compound itself adopts a different conformation upon binding. This is often assessed by comparing the structures of the protein and the ligand before and after the docking simulation.
Hypothetical Conformational Change Data
| Molecule | RMSD (Å) Before vs. After Binding | Description of Conformational Change |
| Target Protein X | 1.2 | Minor loop movement near the binding site. |
| This compound | 0.5 | Rotation around the furan-benzoyl bond. |
Molecular Dynamics Simulations
To understand the dynamic behavior of the compound and its complex with a target, molecular dynamics (MD) simulations would be performed.
Conformational Landscape Exploration in Solution
MD simulations in a solvent environment (typically water) would be used to explore the different stable conformations that this compound can adopt in solution. This provides insight into the flexibility of the molecule and the energetically preferred shapes it can assume.
Dynamics of Intermolecular Recognition (e.g., with target proteins)
MD simulations of the compound-protein complex would be carried out to assess the stability of the binding pose over time. This analysis would reveal how the interactions between the compound and the protein fluctuate and would provide a more dynamic picture of the binding event than static docking alone. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability of the complex and the flexibility of different parts of the protein, respectively.
It is important to reiterate that the data and descriptions presented in this article are hypothetical. Extensive searches of scientific databases did not yield any specific computational or theoretical studies on this compound. The provided examples are for illustrative purposes to demonstrate the methodologies that would be applied in such research.
Mechanistic Biological Studies of this compound Remain Undisclosed in Publicly Available Research
Initial investigations into the biological activities and molecular mechanisms of the chemical compound this compound have yielded no specific data within the public domain. Extensive searches for mechanistic studies, including enzyme inhibition assays, receptor binding, and antiproliferative effects, have not uncovered any research focused on this particular molecule.
Consequently, a detailed article on the mechanistic biological studies of this compound, as per the requested outline, cannot be generated at this time due to the absence of scientific literature on its cellular targets, pathways, and molecular mechanism of action.
General concepts related to the specified research areas, such as the development of dual-targeting inhibitors for histone deacetylases (HDACs) and tubulin, are active areas of cancer research. mdpi.comnih.govnih.govpreprints.orgresearchgate.net These studies often involve complex organic molecules, but none of the reviewed literature specifically names or investigates this compound.
Similarly, while numerous studies report on the antiproliferative activities of various compounds against a range of cancer cell lines waocp.orgresearchgate.netnih.govnih.govresearchgate.net, there is no mention of the subject compound. Methodologies such as gene expression profiling and proteomics are standard tools for elucidating the mechanisms of action of novel compounds nih.govresearchgate.netnih.gov, yet no such studies have been published for this compound. Furthermore, no information is available regarding its receptor binding properties. nih.gov
Without primary research data on this compound, any discussion of its biological effects would be purely speculative and would not meet the required standards of scientific accuracy. Further research is needed to be conducted and published to provide the necessary information to populate the requested article sections.
Table of Compounds Mentioned
Since no specific compounds related to the primary subject could be discussed, a table of compounds has been omitted.
Mechanistic Biological Studies in Vitro/cellular
Molecular Mechanism of Action Elucidation
Apoptosis and Cell Cycle Modulation Analyses
Comprehensive searches of available scientific literature and research databases did not yield any specific studies investigating the effects of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid on apoptosis and cell cycle modulation in cancer cell lines or other biological systems. While the broader class of furan-containing compounds has been a subject of interest in anticancer research, with some derivatives showing pro-apoptotic and cell cycle-disrupting activities, no such data is currently available for this particular sulfonic acid derivative.
Consequently, there is no published data to present in a table format regarding the impact of this compound on key apoptotic markers (e.g., caspase activation, PARP cleavage, Annexin V staining) or its influence on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Selectivity and Specificity Profiling in Biological Systems
Counter-Screening Against Off-Targets
Information regarding the selectivity and specificity of this compound is not available in the public domain. There are no published studies detailing counter-screening assays against a panel of off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. This type of analysis is crucial for understanding the compound's potential for off-target effects and for developing a comprehensive pharmacological profile. Without such data, the specificity of its biological actions, if any, remains uncharacterized.
Comparative Studies with Related Scaffolds and Known Modulators
Similarly, there is a lack of comparative studies in the scientific literature that evaluate the biological activities of this compound alongside structurally related furan-based scaffolds or other known modulators of specific biological pathways. Such comparative analyses are essential for establishing structure-activity relationships (SAR) and for determining if the specific structural features of this compound confer any unique or advantageous biological properties. The absence of this research prevents any meaningful comparison to other compounds.
Derivatization and Analog Development for Structure Activity Relationship Sar Studies
Design Principles for Structural Modification
The core structure of 4-(4-methoxybenzoyl)furan-2-sulfonic acid offers three primary regions for modification: the 4-methoxybenzoyl moiety, the central furan (B31954) ring, and the sulfonic acid group. A systematic SAR exploration would involve altering each of these regions independently and in combination to understand their respective contributions to biological activity.
Variations of the 4-Methoxybenzoyl Moiety
Key design strategies include:
Electronic Modulation: Replacing the methoxy (B1213986) group with electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) or other electron-donating groups (e.g., -CH₃, -OH, -NH₂) to assess the effect of modulating the electron density of the phenyl ring.
Steric Probing: Introducing larger or smaller substituents at the para-position (e.g., ethoxy, isopropoxy, hydrogen) to investigate the size tolerance of the binding pocket.
Positional Isomerism: Moving the methoxy group to the ortho- or meta-positions to evaluate the spatial requirements for favorable interactions.
Bioisosteric Replacement: Substituting the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, pyrimidine) to explore alternative binding modes and physicochemical properties.
| Position of Modification | Example Substituent (R) | Rationale for Modification | Potential Impact |
|---|---|---|---|
| Para-position of Phenyl Ring | -H | Establish baseline activity without substitution. | Investigates role of methoxy group. |
| -Cl, -F | Introduce electron-withdrawing character and potential halogen bonding. | Alters electronic properties and introduces new interactions. | |
| -CF₃ | Strong electron-withdrawing group, increases lipophilicity. | Probes for electronic sensitivity and hydrophobic interactions. | |
| -OH | Introduces hydrogen bond donor/acceptor capability. | Explores potential for key hydrogen bonds. | |
| Ortho/Meta-positions | -OCH₃ | Investigate spatial tolerance of the binding site. | Determines optimal substituent positioning. |
| Ring Replacement | Pyridyl | Introduce a hydrogen bond acceptor and alter polarity. | Improves solubility and explores alternative binding. |
Modifications of the Furan Ring
Potential modifications include:
Isomeric Scaffolds: Moving the sulfonic acid group to the 3-position or the benzoyl group to the 3-position to create regioisomers (e.g., 5-(4-methoxybenzoyl)furan-2-sulfonic acid or 4-(4-methoxybenzoyl)furan-3-sulfonic acid). This would drastically alter the geometry and could reveal the optimal orientation of the functional groups.
Additional Substituents: Introducing small alkyl or halogen substituents onto the remaining open positions of the furan ring (e.g., the 3- or 5-positions) can be used to probe for additional steric or hydrophobic interactions and can block potential sites of metabolism.
Alterations to the Sulfonic Acid Group
The sulfonic acid group is a strong acid, likely to be ionized at physiological pH, making it a key site for polar or ionic interactions. It is a significant contributor to the molecule's water solubility. Replacing this group with bioisosteres can help to fine-tune acidity, polarity, and interaction capabilities.
Common bioisosteric replacements for sulfonic acids in drug design include:
Sulfonamides (-SO₂NHR): This is a classic replacement that neutralizes the strong acidic nature. google.com The R-group on the nitrogen can be varied (e.g., H, alkyl, aryl) to introduce new vectors for interaction and to modulate physicochemical properties.
Sulfonate Esters (-SO₂OR): Esterification would also remove the acidic proton, creating a more lipophilic analog.
Carboxylic Acids (-COOH): While a weaker acid, a carboxylic acid group maintains an anionic charge and can engage in similar ionic or hydrogen bonding interactions.
Tetrazoles: A heterocyclic ring that is a well-established bioisostere for carboxylic acids and can act as a non-classical acidic mimic.
| Original Group | Bioisosteric Replacement | Key Property Change | SAR Rationale |
|---|---|---|---|
| -SO₃H (Sulfonic Acid) | -SO₂NH₂ (Sulfonamide) | Removes strong acidity; introduces H-bond donor/acceptor. | To determine if a strong acidic group is required for activity. |
| -SO₂NH(Alkyl) | Increases lipophilicity; adds steric bulk. | To probe for nearby hydrophobic pockets. | |
| -COOH (Carboxylic Acid) | Reduces acidity (weaker acid); changes geometry. | To test for tolerance of pKa and geometric changes. | |
| Tetrazole | Maintains acidic nature with different spatial distribution of charge. | To explore alternative acidic pharmacophores. |
Synthesis of Analogs and Isomers
The generation of a library of analogs based on the design principles above requires efficient and flexible synthetic strategies. Modern synthetic methods, including parallel and combinatorial approaches, are well-suited for rapidly producing a diverse set of compounds for SAR screening.
Parallel Synthesis and Combinatorial Approaches
Combinatorial chemistry and parallel synthesis are powerful tools for accelerating drug discovery by enabling the rapid creation of large, focused libraries of compounds. nih.gov For the this compound scaffold, a divergent synthetic strategy would be most effective.
A potential synthetic route could involve:
Scaffold Synthesis: Preparation of a key intermediate, such as a furan ring with appropriate handles for diversification (e.g., a halogen and an ester). For instance, 3-iodofurans can be prepared and then diversified using palladium-catalyzed coupling reactions like Suzuki, Sonogashira, and Heck couplings. nih.gov
Diversification Step 1 (Benzoyl Moiety): A library of substituted benzoyl groups could be introduced via a Friedel-Crafts acylation or a coupling reaction with a variety of substituted benzoic acids or their derivatives.
Diversification Step 2 (Sulfonic Acid Moiety): A precursor, such as a bromo- or iodo-furan, could be subjected to sulfonation or converted to a range of sulfonamide derivatives. The synthesis of furan sulfonamides can be achieved by first treating a furan ester with a sulfonating agent like chlorosulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reaction with various amines. google.com
This parallel approach allows for the mixing and matching of different benzoyl "heads" with different sulfonic acid "tails," efficiently generating a matrix of analogs to comprehensively map the SAR.
Stereoselective Synthesis of Chiral Analogs (if applicable)
The parent molecule, this compound, is achiral. Chirality would only be introduced if substituents added during the derivatization process create a stereocenter. For example, if a substituent on the furan ring or an alkyl group within a sulfonamide or ester analog contained a chiral center, stereoselective synthesis would become relevant. In such cases, chiral auxiliaries or asymmetric catalysis would be employed to synthesize and isolate individual enantiomers or diastereomers, as stereoisomers often exhibit significantly different biological activities and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound and its analogs, QSAR can be a powerful tool in understanding the structural requirements for their therapeutic effects and in designing new, more potent derivatives.
Descriptor Calculation and Feature Selection
The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors and the careful selection of the most relevant features. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties.
For a series of analogs of this compound, a wide array of descriptors would be calculated. These can be broadly categorized as:
1D Descriptors: These are the simplest descriptors and include fundamental properties like molecular weight, atom count, and the number of specific functional groups.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices (e.g., Chi indices), shape indices (e.g., Kappa indices), and counts of specific atom pairs.
3D Descriptors: These are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. Examples include van der Waals volume, surface area, and dipole moment.
Once a comprehensive set of descriptors is calculated for each analog, the next critical step is feature selection. The goal of feature selection is to identify a subset of descriptors that are most correlated with the biological activity of the compounds, while minimizing redundancy and noise. Various statistical methods can be employed for feature selection, including:
Genetic Algorithms: These are optimization algorithms inspired by natural selection that can effectively search for the best combination of descriptors.
Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance.
Principal Component Analysis (PCA): This is a dimensionality reduction technique that can transform a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components.
A hypothetical example of selected descriptors for a QSAR study on this compound analogs is presented in the table below.
| Descriptor | Type | Description | Hypothetical Value for Parent Compound |
| Molecular Weight | 1D | The sum of the atomic weights of all atoms in the molecule. | 282.27 g/mol |
| LogP | 1D | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.5 |
| Topological Polar Surface Area (TPSA) | 2D | The sum of the surface areas of polar atoms, related to membrane permeability. | 95.8 Ų |
| Number of Rotatable Bonds | 2D | The count of bonds that allow free rotation, indicating molecular flexibility. | 4 |
| Dipole Moment | 3D | A measure of the overall polarity of the molecule. | 3.2 D |
| Van der Waals Volume | 3D | The volume occupied by the molecule. | 250 ų |
Model Development and Validation for Predicting Biological Activity
Following descriptor calculation and feature selection, a mathematical model is developed to correlate the selected descriptors with the observed biological activity. Several machine learning and statistical methods can be used for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity.
Partial Least Squares (PLS): This is an extension of MLR that is well-suited for handling datasets with a large number of correlated descriptors.
Support Vector Machines (SVM): This is a powerful machine learning algorithm that can be used for both linear and non-linear regression.
Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain.
The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data. Key validation metrics include:
Coefficient of determination (R²): This measures the proportion of the variance in the biological activity that is predictable from the descriptors.
Cross-validated R² (Q²): This is a measure of the model's predictive ability, calculated using a cross-validation procedure.
Root Mean Square Error (RMSE): This measures the average difference between the predicted and observed biological activities.
A well-validated QSAR model can then be used to predict the biological activity of novel, untested analogs of this compound, thereby guiding the synthesis of more potent compounds.
Ligand-Based Drug Design Approaches
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, these techniques can be instrumental in identifying novel scaffolds and designing new derivatives with improved properties.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are responsible for its biological activity. Pharmacophore modeling involves identifying these key features from a set of active compounds and defining their spatial arrangement. nih.gov
For a series of active analogs of this compound, a pharmacophore model might include features such as:
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy, benzoyl, and sulfonic acid groups.
Hydrogen Bond Donors: The hydroxyl group of the sulfonic acid.
Aromatic Rings: The furan and phenyl rings.
Hydrophobic Features: The methoxy group and the aromatic rings.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hits for further investigation. nih.gov
A hypothetical pharmacophore model for this compound is outlined in the table below.
| Pharmacophoric Feature | Corresponding Chemical Group |
| Hydrogen Bond Acceptor 1 | Oxygen of the methoxy group |
| Hydrogen Bond Acceptor 2 | Oxygen of the benzoyl group |
| Hydrogen Bond Acceptor 3 & 4 | Oxygen atoms of the sulfonic acid group |
| Hydrogen Bond Donor | Hydroxyl group of the sulfonic acid |
| Aromatic Ring 1 | Furan ring |
| Aromatic Ring 2 | Phenyl ring |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a computational strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.gov This is achieved by replacing the core structure (scaffold) of the molecule while maintaining the essential pharmacophoric features. For this compound, this could involve replacing the furan ring with other five- or six-membered heterocyclic rings.
Isosteric replacements involve substituting a functional group with another group that has similar steric and electronic properties. This can be a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, the methoxy group on the phenyl ring could be replaced with other small, electron-donating groups to explore their impact on activity.
The table below provides hypothetical examples of scaffold hopping and isosteric replacements for this compound.
| Original Scaffold/Group | Replacement Scaffold/Group | Rationale |
| Furan Ring (Scaffold) | Thiophene Ring | Maintain aromaticity and similar ring size. |
| Furan Ring (Scaffold) | Pyrrole Ring | Introduce a hydrogen bond donor. |
| Methoxy Group (Isostere) | Ethoxy Group | Increase lipophilicity. |
| Methoxy Group (Isostere) | Methylthio Group | Explore the effect of a sulfur atom. |
| Sulfonic Acid Group (Isostere) | Carboxylic Acid Group | Alter the acidity and hydrogen bonding capacity. |
By systematically applying these ligand-based drug design approaches, researchers can explore a vast chemical space to discover novel and improved analogs of this compound.
Catalytic Applications and Mechanistic Insights
Mechanistic Studies of Catalytic Activity
Spectroscopic Monitoring of Catalytic Intermediates
The elucidation of a catalytic cycle is critically dependent on the detection and characterization of transient intermediates. For a catalyst like 4-(4-Methoxybenzoyl)furan-2-sulfonic acid, various spectroscopic techniques could be employed to monitor the formation and consumption of intermediates in real-time.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for observing changes in vibrational frequencies of functional groups involved in the catalytic process. For instance, in an acid-catalyzed esterification, one could monitor the C=O stretching frequency of the carboxylic acid reactant and the ester product. The interaction of the sulfonic acid group of the catalyst with the reactants would likely cause shifts in the S=O and O-H vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly in-situ NMR, can provide detailed structural information about intermediates. For reactions catalyzed by this compound, ¹H and ¹³C NMR would be instrumental in tracking the transformation of organic substrates. The chemical shifts of protons and carbons adjacent to the reaction center would change as the reaction progresses, allowing for the identification of intermediate species.
UV-Visible Spectroscopy: If the catalytic reaction involves chromophoric species, UV-Vis spectroscopy can be used to monitor their concentration changes. The methoxybenzoyl group in the catalyst itself has a distinct UV absorption profile, which might be perturbed upon interaction with reactants or intermediates, providing indirect evidence of the catalytic steps.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations. It is particularly useful for studying aqueous systems and can offer complementary information to FTIR, aiding in the comprehensive characterization of catalytic intermediates.
A hypothetical data table summarizing the expected spectroscopic shifts for a generic acid-catalyzed reaction is presented below.
| Spectroscopic Technique | Functional Group | Reactant Shift | Intermediate Shift | Product Shift |
| FTIR | C=O (carbonyl) | ~1710 cm⁻¹ | ~1730 cm⁻¹ (protonated) | ~1745 cm⁻¹ (ester) |
| ¹H NMR | -OH (acid) | ~10-13 ppm | Shifted/broadened | Disappears |
| ¹³C NMR | Carbonyl Carbon | ~170-180 ppm | ~180-190 ppm | ~160-170 ppm |
Computational Modeling of Transition States and Reaction Barriers
Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a commonly employed method for modeling catalytic reactions.
For a catalyst like this compound, computational modeling could be used to:
Determine the most stable conformation of the catalyst and its interactions with reactant molecules.
Map the potential energy surface of the reaction to identify transition states and intermediates.
Calculate the activation energies (reaction barriers) for each elementary step in the catalytic cycle, thereby determining the rate-limiting step.
The modeling process would typically involve:
Building molecular models of the reactants, catalyst, and expected intermediates and transition states.
Performing geometry optimizations to find the lowest energy structures.
Calculating the vibrational frequencies to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).
Calculating the electronic energies to determine the reaction barriers and reaction energies.
A hypothetical table of calculated reaction barriers for an acid-catalyzed reaction is shown below.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Protonation of the reactant by the sulfonic acid catalyst. | 5-10 |
| 2 | Nucleophilic attack on the protonated reactant. | 15-20 |
| 3 | Deprotonation to release the product and regenerate the catalyst. | 2-5 |
These computational results would provide a quantitative understanding of the reaction mechanism and could be used to predict how modifications to the catalyst structure might affect its activity. For instance, altering the substituents on the furan (B31954) or benzoyl ring could influence the acidity of the sulfonic acid group and, consequently, the reaction barriers.
Advanced Analytical Methodologies for Compound Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation and purity assessment of pharmaceutical compounds and research chemicals. The selection of a specific technique is contingent on the analyte's properties, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like "4-(4-Methoxybenzoyl)furan-2-sulfonic acid". A reverse-phase HPLC method would be a suitable starting point for method development, given the compound's aromatic rings and polar sulfonic acid group. The development would focus on optimizing parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
A hypothetical HPLC method for the purity assessment of "this compound" is detailed below.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (UV) |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) |
|---|---|---|
| Impurity 1 | 4.2 | 0.15 |
| This compound | 12.5 | 99.80 |
Direct analysis of "this compound" by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal lability. The high polarity of the sulfonic acid group would lead to poor chromatographic performance. However, GC-MS could be employed for the identification of volatile impurities or after a suitable derivatization step.
Derivatization would be necessary to convert the non-volatile sulfonic acid into a more volatile derivative, such as a methyl ester. This could be achieved by reacting the compound with a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane. The resulting derivative would be amenable to GC-MS analysis.
Table 3: Hypothetical GC-MS Parameters for a Methylated Derivative
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min hold) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
Table 4: Illustrative GC-MS Data for Methylated Derivative
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|
| Methyl 4-(4-methoxybenzoyl)furan-2-sulfonate | 15.2 | 296 (M+), 265, 135 |
Supercritical Fluid Chromatography (SFC) is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. While "this compound" is an achiral molecule, SFC could be a valuable tool for the separation of enantiomers of chiral derivatives or related chiral compounds.
For a hypothetical chiral analog, a chiral stationary phase (CSP) would be employed. The selection of the appropriate CSP and co-solvent is crucial for achieving enantiomeric resolution.
Table 5: Hypothetical SFC Parameters for a Chiral Analog
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with Methanol as a co-solvent |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
Table 6: Illustrative SFC Chiral Separation Data
| Enantiomer | Retention Time (min) |
|---|---|
| Enantiomer 1 | 6.8 |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding the thermal stability and phase behavior of a compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For "this compound," DSC would be used to determine its melting point and assess its crystalline nature.
Table 7: Hypothetical DSC Data
| Parameter | Value |
|---|---|
| Heating Rate | 10°C/min |
| Atmosphere | Nitrogen |
| Melting Point (Onset) | 185°C |
| Melting Point (Peak) | 190°C |
| Heat of Fusion | 120 J/g |
A sharp endothermic peak in the DSC thermogram would indicate a distinct melting point, characteristic of a crystalline solid.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of a compound and to determine the temperature at which it begins to decompose. TGA is also useful for identifying the presence of residual solvents or water.
Table 8: Hypothetical TGA Data
| Parameter | Value |
|---|---|
| Heating Rate | 10°C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition | 250°C |
| Mass Loss at 300°C | 5% |
The TGA curve for "this compound" would ideally show a stable baseline until the onset of thermal decomposition, indicating a thermally stable compound up to that temperature.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a quantitative determination of the percentage composition of elements within a sample. This analytical method is fundamental for confirming the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element present. For pure substances, these experimental values are expected to align closely with the theoretical percentages calculated from the proposed molecular formula.
For this compound, the proposed molecular formula is C₁₂H₁₀O₆S. nih.govchemsynthesis.com The theoretical elemental composition derived from this formula provides a benchmark against which experimental results are compared. The molecular weight of the compound is 282.27 g/mol . nih.govchemsynthesis.com
The confirmation process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and sulfur dioxide, are collected and measured to determine the mass of carbon, hydrogen, and sulfur in the original sample. The oxygen content is typically determined by difference.
A close correlation between the experimentally determined percentages and the calculated theoretical values serves as strong evidence for the compound's assigned molecular formula and as an indicator of its purity. Any significant deviation could suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Below is a comparison of the theoretical elemental composition for this compound based on its molecular formula.
Interactive Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 51.06% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 3.57% |
| Oxygen | O | 16.00 | 6 | 96.00 | 34.01% |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.36% |
| Total | 282.27 | 100.00% |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies
While classical methods for the synthesis of furan (B31954) derivatives are established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for 4-(4-Methoxybenzoyl)furan-2-sulfonic acid and its analogues. The development of furan-based strategies benefits from readily available starting materials and a high degree of synthetic flexibility. acs.org Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve aqueous-phase synthesis or the use of bio-derived platform molecules like furfural as precursors. nih.govmdpi.com
Catalytic Systems: Developing novel metal-based or organocatalytic systems to improve reaction yields, selectivity, and functional group tolerance. For instance, methods for direct C-H functionalization of the furan ring could offer more direct routes to complex derivatives.
Flow Chemistry and Microwave-Assisted Synthesis: Implementing continuous flow reactors or microwave irradiation could significantly reduce reaction times, improve scalability, and enhance control over reaction parameters, leading to higher purity products.
Diversification of the Molecular Scaffold for Enhanced Activities
The therapeutic potential of the this compound scaffold can be systematically explored by creating a library of analogues. Structure-Activity Relationship (SAR) studies are crucial to understand how modifications to different parts of the molecule influence its biological effects. ijabbr.com Diversification can be targeted at three primary regions of the molecule: the furan core, the methoxybenzoyl group, and the sulfonic acid moiety.
Potential Sites for Molecular Diversification:
| Molecular Scaffold | Modification Strategy | Potential Impact on Bioactivity |
| Furan Ring | Introduction of substituents (e.g., alkyl, halogen) at the C5 position. | Alteration of electronic properties and steric profile to enhance target binding and selectivity. |
| Benzoyl Moiety | - Variation of the substituent on the phenyl ring (e.g., replacing methoxy (B1213986) with other alkoxy, hydroxyl, or halogen groups).- Altering the substitution pattern (ortho, meta, para). | Modulation of lipophilicity, hydrogen bonding capacity, and interaction with specific pockets of target proteins. |
| Sulfonic Acid Group | - Conversion to sulfonamides by reacting with various amines.- Esterification to produce sulfonate esters. | Improvement of cell membrane permeability, bioavailability, and modification of solubility and pharmacokinetic properties. |
By systematically synthesizing and evaluating these derivatives, researchers can identify compounds with optimized potency, selectivity, and drug-like properties for various biological targets. The furan scaffold itself is known to have a strong affinity for a range of receptors, which aids in the synthesis of novel derivatives. ijabbr.com
Advanced Computational Modeling for Predictive Design
Computer-Aided Drug Design (CADD) can accelerate the discovery process by predicting the biological activities of novel derivatives before their synthesis. nih.gov For the this compound scaffold, computational modeling can be employed to:
Molecular Docking: Simulate the binding of designed analogues to the active sites of various enzymes or receptors. This can help prioritize the synthesis of compounds with the highest predicted binding affinities. In-silico studies of other furan derivatives have successfully predicted interactions with targets like human tyrosinase. nih.gov
Density Functional Theory (DFT) Calculations: Analyze the electronic structure, molecular geometry, and vibrational frequencies of the lead compound and its derivatives. researchgate.net This provides insights into the molecule's reactivity and stability, guiding further modifications.
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and identify key binding residues. nih.gov
These computational approaches can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.
Integration with High-Throughput Screening Platforms for Lead Identification
High-Throughput Screening (HTS) is a powerful drug discovery process that allows for the rapid, automated testing of large numbers of compounds against a specific biological target. bmglabtech.com A diversified library of compounds based on the this compound scaffold can be integrated with HTS platforms to identify "hit" compounds.
HTS Integration Strategy:
Library Synthesis: Generate a comprehensive library of analogues based on the diversification strategies outlined in section 9.2.
Assay Development: Develop robust and miniaturized biochemical or cell-based assays suitable for automation.
Screening Campaign: Screen the compound library against a panel of disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors. Furan derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, making them suitable for screening against a variety of targets. wisdomlib.orgorientjchem.org
Hit Validation and Optimization: Validate the initial hits through secondary assays and use the screening data to inform the next cycle of computational design and chemical synthesis.
This iterative process of design, synthesis, and screening is a cornerstone of modern drug discovery for identifying novel lead compounds. bmglabtech.comnih.gov
Potential as Probes for Biological Pathways and Molecular Mechanisms
Understanding the mechanism of action of a bioactive compound is critical for its development. Derivatives of this compound can be developed into chemical probes to investigate biological pathways and identify molecular targets. This can be achieved by:
Affinity-Based Probes: Incorporating a reactive group or a photo-activatable moiety into the scaffold to enable covalent labeling of the target protein for subsequent identification via proteomics.
Fluorescent Probes: Attaching a fluorophore to a non-critical position on the molecule. These fluorescently tagged compounds can be used in cellular imaging techniques to visualize the compound's subcellular localization and track its interaction with cellular components in real-time.
The development of such probes would be invaluable for elucidating the specific proteins and signaling pathways modulated by this class of compounds.
Development of the Compound as a Research Tool or Academic Reagent
Beyond direct therapeutic applications, well-characterized derivatives of this compound have the potential to become valuable research tools. A derivative with high potency and selectivity for a specific biological target could be commercialized as an academic reagent. Such a compound would enable researchers worldwide to:
Investigate the physiological and pathophysiological roles of its specific target.
Validate new targets for drug discovery.
Serve as a reference compound or positive control in screening assays.
The furan moiety is a versatile building block in synthetic chemistry, and its presence in a well-defined biological inhibitor or activator would make it a highly sought-after tool for the academic and industrial research communities. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Methoxybenzoyl)furan-2-sulfonic acid?
The synthesis of sulfonic acid derivatives typically involves sulfonation of aromatic precursors or coupling reactions. For this compound, a plausible route includes:
- Sulfonation of furan derivatives : Introduce the sulfonic acid group via reaction with sulfuric acid or chlorosulfonic acid under controlled conditions (e.g., 0–5°C to prevent over-sulfonation) .
- Friedel-Crafts acylation : Attach the 4-methoxybenzoyl group to the furan ring using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
Q. How is this compound characterized in research settings?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxybenzoyl and sulfonic acid groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize yield and purity during synthesis?
- Reaction temperature control : Maintain low temperatures during sulfonation to avoid side reactions (e.g., decomposition or polysulfonation) .
- Catalyst optimization : Use Lewis acids like FeCl₃ or ionic liquids to enhance acylation efficiency .
- In situ protection/deprotection : Protect reactive sites (e.g., sulfonic acid groups via sodium salt formation) during coupling steps .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, stoichiometry) to maximize yield .
Q. How do researchers analyze biological interactions of this compound?
- Enzyme inhibition assays : Test activity against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cellular toxicity studies : Evaluate cytotoxicity via MTT assays in cell lines (e.g., HEK293 or HeLa) .
- Molecular docking : Simulate binding interactions with protein targets (e.g., VEGFR2) using software like AutoDock .
- ADMET profiling : Assess absorption, distribution, and metabolic stability using in vitro models (e.g., Caco-2 permeability assays) .
Q. What are the challenges in resolving contradictory spectral data for this compound?
- Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to distinguish adjacent protons and carbons .
- Ion suppression in MS : Employ alternative ionization methods (e.g., ESI vs. MALDI) to reduce matrix effects .
- pH-dependent solubility : Adjust mobile phase pH in HPLC to improve peak resolution .
Methodological Considerations
- Handling precautions : Due to potential acute toxicity (Category 4), use PPE and fume hoods during synthesis .
- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .
- Reproducibility : Document reaction conditions rigorously (e.g., humidity control for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
